6alpha-Hydroxybudesonide
Overview
Description
6alpha-Hydroxybudesonide is a synthetic derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. This compound is characterized by the presence of a hydroxyl group at the 6-alpha position, which distinguishes it from its parent compound, budesonide. The molecular formula of this compound is C25H34O7, and it has a molecular weight of 446.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxybudesonide typically involves the hydroxylation of budesonide. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 6-alpha position. The reaction conditions often involve controlled temperatures and the use of solvents like 1,4-dioxane .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method optimizes parameters such as flow rate, temperature, and residence time to ensure the efficient conversion of budesonide to its hydroxylated form. The continuous flow process is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to budesonide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-keto-budesonide, while reduction can produce budesonide .
Scientific Research Applications
6alpha-Hydroxybudesonide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6alpha-Hydroxybudesonide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines and mediators. This results in reduced inflammation and immune response . The molecular targets include various transcription factors and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Budesonide: The parent compound, used widely for its anti-inflammatory properties.
6-Beta-Hydroxybudesonide: Another hydroxylated derivative with a hydroxyl group at the 6-beta position.
9-Bromo-16Alpha-Hydroxyprednisolone: A brominated derivative with similar anti-inflammatory effects.
Uniqueness: 6alpha-Hydroxybudesonide is unique due to its specific hydroxylation at the 6-alpha position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This specific modification can influence its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-HLQSUVNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662007 | |
Record name | (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577777-51-6 | |
Record name | 6alpha-Hydroxybudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577777516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS0TQI5AVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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